molecular formula C16H16BrN3OS B12019497 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 769146-45-4

5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone

Katalognummer: B12019497
CAS-Nummer: 769146-45-4
Molekulargewicht: 378.3 g/mol
InChI-Schlüssel: VICUTUMEVWMFJC-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: is a chemical compound with the molecular formula C16H16BrN3OS and a molecular weight of 378.293 g/mol This compound is known for its unique structure, which combines a brominated methoxybenzaldehyde with a thiosemicarbazone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 5-Bromo-2-methoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .

Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to potential therapeutic effects .

Medicine: The compound’s potential as a drug candidate is being explored, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical intermediates .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison:

Conclusion

5-Bromo-2-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Further research and development are needed to fully explore its applications and mechanisms of action.

Eigenschaften

CAS-Nummer

769146-45-4

Molekularformel

C16H16BrN3OS

Molekulargewicht

378.3 g/mol

IUPAC-Name

1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C16H16BrN3OS/c1-11-4-3-5-14(8-11)19-16(22)20-18-10-12-9-13(17)6-7-15(12)21-2/h3-10H,1-2H3,(H2,19,20,22)/b18-10+

InChI-Schlüssel

VICUTUMEVWMFJC-VCHYOVAHSA-N

Isomerische SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OC

Kanonische SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.